![molecular formula C14H10F4S B2954183 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1909309-77-8](/img/structure/B2954183.png)
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
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Description
The compound “1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene” is a benzene derivative. Benzene is a colorless liquid that was first discovered by Michael Faraday in 1825 . It is used in the manufacture of a wide variety of chemical products, including rubber, dyes, detergents, drugs, and pesticides .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds using methods such as the Ruppert-Prakash reagents . The synthesis of similar compounds often involves nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For benzene derivatives, the carbon atoms are usually in a planar hexagonal (ring) arrangement. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
Benzene rings undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing trifluoromethyl groups can deactivate the benzene ring towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, benzene is a colorless liquid at room temperature with a sweet smell . Trifluoromethyl groups can increase the compound’s stability and lipophilicity .Safety and Hazards
properties
IUPAC Name |
1-benzylsulfanyl-2-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4S/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECFHLBLUOUSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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